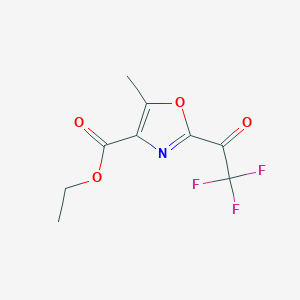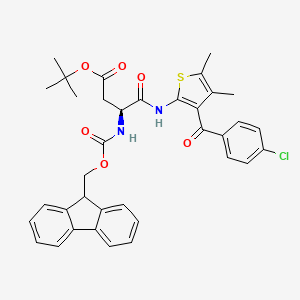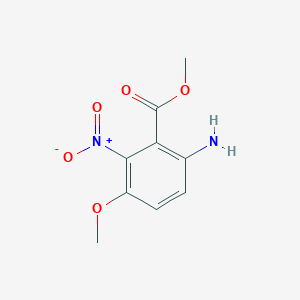
Methyl6-amino-3-methoxy-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-3-methoxy-2-nitrobenzoate is an organic compound with a complex structure that includes amino, methoxy, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-methoxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 3-methoxybenzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions. The final step involves the methylation of the amino group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Methyl 6-amino-3-methoxy-2-nitrobenzoate often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-amino-3-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso or nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like tin(II) chloride or iron in hydrochloric acid.
Substitution: Reagents like sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-3-methoxy-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of Methyl 6-amino-3-methoxy-2-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
- 2-Methyl-3-nitroanisole
Uniqueness
Methyl 6-amino-3-methoxy-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the same aromatic ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10N2O5 |
|---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
methyl 6-amino-3-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-4-3-5(10)7(9(12)16-2)8(6)11(13)14/h3-4H,10H2,1-2H3 |
InChI-Schlüssel |
DAZRVXCFJHUVLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)N)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)


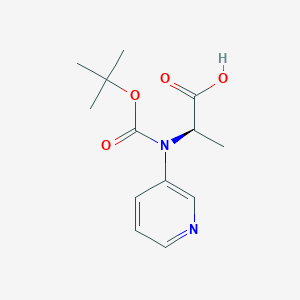
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
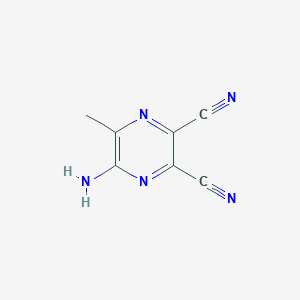
![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
